N-(5-hydroxypentyl)maleimide: A Technical Guide for Drug Development Professionals
N-(5-hydroxypentyl)maleimide: A Technical Guide for Drug Development Professionals
CAS Number: 180608-78-0
Chemical Structure:
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Molecular Formula: C₉H₁₃NO₃
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SMILES: OCCCCCN1C(=O)C=CC1=O
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InChI Key: PEEHTFAAVSWFBL-UHFFFAOYSA-N
This technical guide provides an in-depth overview of N-(5-hydroxypentyl)maleimide, a bifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery. It is tailored for researchers, scientists, and professionals involved in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
Core Properties and Applications
N-(5-hydroxypentyl)maleimide is a derivative of maleimide (B117702), a class of compounds widely utilized for their ability to form stable covalent bonds with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[] The key features of this molecule are its maleimide group, which provides reactivity towards thiols, and a terminal hydroxyl group on a pentyl chain, which can be used for further chemical modifications or to influence the physicochemical properties of the resulting conjugate.
Its primary application is as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[2][3][4] In this context, the maleimide end reacts with a thiol group on an antibody, while the hydroxyl end can be derivatized to attach a cytotoxic payload. The non-cleavable nature of the resulting thioether bond ensures that the drug remains attached to the antibody until the entire ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.[]
Beyond ADCs, N-(5-hydroxypentyl)maleimide and similar maleimide derivatives are employed in the surface modification of liposomes and other nanoparticles for targeted drug delivery.[5] By incorporating maleimide-functionalized lipids into a liposomal formulation, targeting moieties such as antibodies or peptides can be attached to the surface, enhancing the delivery of encapsulated drugs to specific cell types.
Quantitative Data Summary
While specific quantitative data for N-(5-hydroxypentyl)maleimide is not extensively available in the public domain, the following table summarizes typical performance indicators for maleimide-thiol conjugation reactions, which are generally applicable.
| Parameter | Typical Value/Range | Conditions | Notes |
| Reaction pH | 6.5 - 7.5 | Aqueous buffer | Maleimide reactivity with thiols is optimal in this range. At pH > 7.5, reactivity with amines and hydrolysis of the maleimide ring increases.[][6] |
| Reaction Time | Minutes to a few hours | Room temperature | The reaction is generally rapid.[7] |
| Conjugation Efficiency | >90% | Optimized conditions | Efficiency is dependent on factors like stoichiometry, pH, and accessibility of the thiol group. |
| Stability of Thioether Bond | Stable | Physiological conditions | The thioether bond is generally stable, but the adjacent succinimide (B58015) ring can be susceptible to hydrolysis or retro-Michael addition (thiol exchange), particularly with N-alkyl maleimides.[8][9] |
Experimental Protocols
The following are generalized experimental protocols for the use of maleimide linkers in bioconjugation. These should be optimized for specific applications.
Antibody-Drug Conjugation
This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using a maleimide linker like N-(5-hydroxypentyl)maleimide.
Materials:
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Antibody solution (e.g., in PBS buffer)
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N-(5-hydroxypentyl)maleimide derivatized with a cytotoxic drug
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Reducing agent (e.g., TCEP)
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Quenching reagent (e.g., N-acetylcysteine)
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Reaction buffer (e.g., PBS, pH 7.2)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Antibody Reduction: If necessary to generate free thiol groups, treat the antibody with a reducing agent like TCEP at a controlled molar excess. Incubate at 37°C for a defined period (e.g., 1-2 hours).
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Conjugation: Add the maleimide-drug conjugate to the reduced antibody solution. The molar ratio of the conjugate to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). React for 1-2 hours at room temperature or 4°C.
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Quenching: Add a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.
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Purification: Purify the resulting ADC from unconjugated drug and other reagents using a suitable method such as size-exclusion chromatography.
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Characterization: Characterize the ADC to determine the DAR, aggregation level, and biological activity.
Liposome (B1194612) Surface Modification
This protocol describes the preparation of maleimide-functionalized liposomes for subsequent conjugation of targeting ligands.
Materials:
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Lipids (e.g., DPPC, Cholesterol)
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Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
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Drug to be encapsulated (optional)
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Hydration buffer (e.g., PBS, pH 6.5-7.0)
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Extrusion apparatus with polycarbonate membranes
Procedure:
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Lipid Film Formation: Dissolve the lipids and the maleimide-functionalized lipid in an organic solvent (e.g., chloroform). Remove the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
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Hydration: Hydrate the lipid film with the aqueous buffer (containing the drug if applicable) by vortexing or sonication. This results in the formation of multilamellar vesicles (MLVs).
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Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
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Purification: Remove any unencapsulated drug by dialysis or size-exclusion chromatography.
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Ligand Conjugation: Add the thiol-containing targeting ligand (e.g., a thiolated antibody or peptide) to the liposome suspension. Incubate for several hours at room temperature to allow for conjugation to the maleimide groups on the liposome surface.
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Final Purification: Purify the ligand-conjugated liposomes from unconjugated ligands.
Visualizations
Antibody-Drug Conjugate (ADC) Synthesis and Action
Caption: Workflow of ADC synthesis and its mechanism of action.
Functionalized Liposome Preparation for Targeted Delivery
Caption: Preparation of targeted liposomes using a maleimide linker.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Liposomal drug delivery systems: from concept to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
